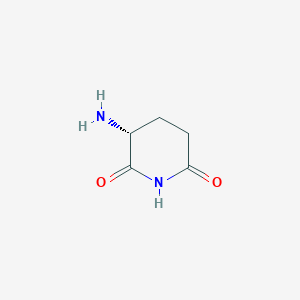

(R)-3-Amino-piperidine-2,6-dione

Description

Significance of Chiral Glutarimide (B196013) Derivatives in Organic Synthesis

Chiral glutarimide derivatives are a class of molecules that have garnered substantial attention in organic synthesis. Their rigid cyclic structure and the presence of a chiral center make them valuable synthons for creating stereochemically defined molecules. The glutarimide core is a key structural motif in a number of biologically active compounds. The ability to introduce substituents at various positions on the glutarimide ring with high stereocontrol is a significant advantage in the design and synthesis of new chemical entities. The desymmetrization of 4-aryl substituted glutarimides using a chiral base is one method to achieve high levels of enantiomeric excess. researchgate.net Furthermore, N-acyl-glutarimides are recognized as highly reactive and versatile amide-based reagents in cross-coupling reactions, largely due to the distortion of the amide bond within their structure. nsf.govacs.org

Overview of the Amino-Piperidine-2,6-dione Core Structure as a Synthetic Synthon

The amino-piperidine-2,6-dione core is a fundamental building block in medicinal chemistry and organic synthesis. This structural unit is a key intermediate in the preparation of various pharmaceutical agents. For instance, 3-aminopiperidine-2,6-dione (B110489) hydrochloride is a crucial reagent for synthesizing lenalidomide (B1683929) and pomalidomide (B1683931). google.comchemicalbook.com The versatility of this core structure allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for screening and development. The piperidine (B6355638) ring itself is a prevalent feature in numerous drug classes. nih.gov

Historical Context of (R)-3-Amino-piperidine-2,6-dione in Academic Literature

The study of 3-amino-piperidine-2,6-dione and its derivatives has evolved significantly over the years. Initially, research focused on the synthesis and basic chemical properties of the racemic mixture and its individual enantiomers. nih.gov More recently, the focus has shifted towards the development of efficient and stereoselective synthetic routes to obtain the enantiomerically pure (R)- and (S)-forms. chemicalbook.comresearchgate.net This has been driven by the recognition that the specific stereochemistry of the amino group is critical for the biological activity of the final products derived from these intermediates. The (S)-enantiomer, for example, is a biosynthetic intermediate of the microbial blue pigment indigoidine (B1217730). researchgate.net

Scope and Objectives of Research on (R)-3-Amino-piperidine-2,6-dione

Current research on (R)-3-Amino-piperidine-2,6-dione is multifaceted. A primary objective is the development of more efficient, cost-effective, and scalable synthetic methods. This includes exploring novel catalytic systems and starting materials, such as the use of L-Glutamine. google.com Another key area of investigation is the expansion of its application as a chiral building block in the synthesis of new and complex molecular architectures. Researchers are actively exploring its use in the creation of novel compounds with potential applications in various fields of chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C5H8N2O2 | nih.gov |

| Molecular Weight | 128.13 g/mol | nih.gov |

| IUPAC Name | (3R)-3-aminopiperidine-2,6-dione | nih.gov |

| CAS Number | 673485-72-8 | nih.gov |

Properties

IUPAC Name |

(3R)-3-aminopiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMTBZSRRLQNJ-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 Amino Piperidine 2,6 Dione

Enantioselective Synthesis Routes to Access the (R)-Configuration

The direct formation of the desired (R)-enantiomer can be achieved through several sophisticated synthetic strategies that control the stereochemical outcome of the reaction. These methods are designed to introduce the chiral center with the correct configuration, thus avoiding the need for downstream separation of enantiomers.

Asymmetric Catalysis in the Formation of the Chiral Center

While specific examples of non-enzymatic asymmetric catalysis directly yielding (R)-3-Amino-piperidine-2,6-dione are not extensively documented in publicly available research, the broader field of asymmetric catalysis offers potential routes. Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have been successfully employed in the synthesis of other chiral 3-substituted piperidines. This type of catalysis could theoretically be adapted to precursors of the target molecule to install the chiral amine with high enantioselectivity. The development of such a process would be a significant advancement, offering a direct and efficient route to the desired enantiomer.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a powerful and well-established strategy in asymmetric synthesis. This approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

While specific applications of chiral auxiliaries for the direct synthesis of (R)-3-Amino-piperidine-2,6-dione are not prominently reported, the principles of this methodology are broadly applicable. For instance, a prochiral glutarimide (B196013) precursor could be coupled with a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone auxiliary. Subsequent diastereoselective amination at the C-3 position, followed by cleavage of the auxiliary, would afford the desired (R)-enantiomer. The success of this approach hinges on the ability of the chiral auxiliary to effectively control the facial selectivity of the amination step.

Enzymatic Synthesis and Biocatalysis

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds. Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional levels of enantio- and regioselectivity under mild conditions.

In the synthesis of (R)-3-aminopiperidine derivatives, ω-transaminases have proven to be particularly effective. These enzymes catalyze the asymmetric amination of a prochiral ketone precursor. For example, a protected 3-piperidone derivative can be converted into the corresponding (R)-amino-piperidine derivative with high enantiomeric excess (ee). The use of immobilized transaminases further enhances the industrial applicability of this method by allowing for easy separation and reuse of the biocatalyst. This enzymatic approach is a key technology for the large-scale, environmentally friendly production of (R)-3-aminopiperidine precursors, which can then be converted to (R)-3-Amino-piperidine-2,6-dione.

| Enzyme Type | Substrate | Product | Key Advantages |

| ω-Transaminase | N-protected-3-piperidone | N-protected-(R)-3-aminopiperidine | High enantioselectivity, Mild reaction conditions, Environmentally friendly |

Classical Resolution Techniques for Enantiomeric Separation

Classical resolution remains a widely used and practical approach for obtaining enantiomerically pure compounds, especially on an industrial scale. This strategy involves the synthesis of a racemic mixture of the target compound, followed by the separation of the two enantiomers.

Diastereomeric Salt Formation

One of the most established methods for resolving a racemic mixture of a chiral amine is through the formation of diastereomeric salts with a chiral acid. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

In the case of 3-aminopiperidine, a successful resolution has been reported using an enantiomerically pure resolving agent, namely (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide. nih.gov This chiral phosphoric acid reacts with racemic 3-aminopiperidine to form two diastereomeric salts. Due to their significant difference in solubility in 90% tert-butyl alcohol at 0°C, the less soluble diastereomeric salt, containing the (R)-amine, can be selectively precipitated and isolated. nih.gov Subsequent treatment of the isolated salt with a base liberates the desired (R)-3-aminopiperidine with high enantiomeric purity. nih.gov Other chiral acids, such as tartaric acid and its derivatives, are also commonly employed for the resolution of racemic amines. google.comwikipedia.org

| Chiral Resolving Agent | Racemic Mixture | Separation Method | Outcome |

| (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide | 3-aminopiperidine | Fractional Crystallization | Isolation of (R)-3-aminopiperidine |

| L-(+)-tartaric acid | 1-(α-aminobenzyl)-2-naphthol | Formation of diastereomeric complexes | Resolution of aminonaphthols |

Chromatographic Resolution Methods

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation.

For the separation of aminopiperidine derivatives and related piperidine-2,6-dione analogues, High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases has been successfully applied. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® columns), are widely used due to their broad applicability. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Supercritical fluid chromatography (SFC) is another valuable technique for chiral separations, often offering faster separations and reduced solvent consumption compared to HPLC. For preparative-scale separations, SFC can be a highly efficient method for isolating the desired (R)-enantiomer from a racemic mixture of 3-Amino-piperidine-2,6-dione.

| Chromatographic Technique | Chiral Stationary Phase (Example) | Principle of Separation | Application |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., Chiralpak®) | Differential interaction with enantiomers | Analytical and preparative separation of enantiomers |

| Supercritical Fluid Chromatography (SFC) | Various CSPs | Separation in a supercritical fluid mobile phase | Fast and efficient preparative-scale resolution |

Protecting Group Strategies for the Amino Functionality and Amide Linkages

The benzyloxycarbonyl (Cbz) group has been traditionally used in the synthesis of related compounds. Its removal, however, typically requires catalytic hydrogenation, often employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. While effective, this method presents challenges for large-scale industrial production due to the inherent risks associated with high-pressure hydrogenation and the cost of the palladium catalyst.

The tert-butyloxycarbonyl (Boc) group offers a more amenable alternative for industrial applications. A common synthetic route commences with L-glutamine, where the amino group is protected with a Boc group. This is followed by a cyclization step to form the piperidine-2,6-dione ring. The final step involves the deprotection of the Boc group under acidic conditions to yield the desired product. This approach avoids the need for high-pressure hydrogenation, contributing to a safer and more cost-effective process. The deprotection is typically achieved using acidic solutions such as hydrochloric acid in an organic solvent like ethanol or ethyl acetate.

A comparative overview of these two primary protecting group strategies is presented below:

| Protecting Group | Starting Material | Deprotection Method | Advantages | Disadvantages |

| Benzyloxycarbonyl (Cbz) | N/A | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Effective and clean deprotection. | Requires high-pressure hydrogenation, costly catalyst, safety concerns for scale-up. |

| tert-Butyloxycarbonyl (Boc) | L-Glutamine | Acidic Conditions (e.g., HCl in Ethanol) | Avoids high-pressure hydrogenation, safer for industrial scale, cost-effective. | Requires careful control of acidic conditions to prevent side reactions. |

Optimization of Reaction Conditions and Yields in (R)-3-Amino-piperidine-2,6-dione Synthesis

The optimization of reaction parameters is paramount to maximizing the yield and purity of (R)-3-Amino-piperidine-2,6-dione. Key steps in the synthesis, including the protection, cyclization, and deprotection stages, are subject to rigorous optimization.

In a typical synthesis starting from L-glutamine with Boc protection, several parameters are crucial. The initial protection step temperature can be controlled within a range of 10-80°C. The subsequent cyclization reaction to form the piperidine-2,6-dione ring is often conducted at a temperature between 40-70°C. The molar ratio of the protected L-glutamine to the cyclizing agent, such as N,N'-Carbonyldiimidazole, is also a critical factor, with typical ratios ranging from 1:1 to 1:1.5.

The deprotection of the Boc group is highly dependent on the acidic medium and temperature. For instance, using a hydrochloric acid solution, the concentration of the acid and the reaction temperature are fine-tuned to ensure complete removal of the Boc group while minimizing degradation of the final product. Deprotection temperatures can range from 0-50°C.

The following table summarizes the impact of varying key reaction conditions on the synthesis of (R)-3-Amino-piperidine-2,6-dione hydrochloride from N-tert-butoxycarbonyl-L-glutamine, as derived from experimental findings.

| Step | Parameter Varied | Condition | Yield (%) | Purity (%) |

| Deprotection | Temperature | 50°C | 50.2 | 97.8 |

| Deprotection | Acid Concentration | 4mol/L HCl-Methanol | 88.3 | 99.2 |

| Deprotection | Acid Type | HCl-Ethyl Acetate | 80.3 | 97.3 |

Green Chemistry Principles in (R)-3-Amino-piperidine-2,6-dione Production

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. The synthesis of (R)-3-Amino-piperidine-2,6-dione is an area where such principles are being actively applied, primarily through the use of enzymatic and chemoenzymatic methods.

Biocatalysis, utilizing enzymes such as transaminases, offers a promising green alternative to traditional chemical synthesis. Transaminases can catalyze the asymmetric amination of a prochiral ketone precursor, leading to the desired chiral amine with high enantiomeric excess. This enzymatic approach is often characterized by mild reaction conditions, high selectivity, and the use of environmentally benign solvents like water.

A chemoenzymatic approach has also been developed for the synthesis of the (S)-enantiomer, which provides valuable insights into green production strategies. researchgate.net This method utilizes a biocatalyst derived from the indigoidine (B1217730) biosynthetic pathway to produce enantiomerically pure (S)-3-aminopiperidine-2,6-dione from L-glutamine. researchgate.net This enzymatic step is then combined with a subsequent chemical step in a one-pot synthesis. researchgate.net The optimization of such enzymatic reactions includes adjusting parameters like temperature and pH to maximize yield and enzyme stability. For example, one study found the optimal conditions for an enzymatic synthesis to be 30°C and pH 9.0, achieving a yield of 20.8%.

The application of green chemistry principles in the synthesis of (R)-3-Amino-piperidine-2,6-dione can be summarized as follows:

| Green Chemistry Principle | Application in Synthesis | Benefits |

| Biocatalysis | Use of transaminases and other enzymes for asymmetric synthesis. | High enantioselectivity, mild reaction conditions, reduced waste, use of aqueous media. |

| Atom Economy | Enzymatic reactions often exhibit high atom economy. | Minimizes the formation of byproducts and waste. |

| Use of Renewable Feedstocks | Starting from readily available amino acids like L-glutamine. | Reduces reliance on petrochemical-based starting materials. |

| Safer Solvents and Reagents | Employing water as a solvent in enzymatic steps. | Reduces the use of hazardous organic solvents. |

By embracing these green chemistry approaches, the production of (R)-3-Amino-piperidine-2,6-dione can be made more sustainable, aligning with the broader goals of environmental responsibility in the pharmaceutical industry.

Advanced Derivatization and Structural Modification of R 3 Amino Piperidine 2,6 Dione

Chemical Transformations of the Amino Group

The primary amino group at the 3-position of the piperidine (B6355638) ring is a key handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the modulation of physicochemical properties.

Amidation and Sulfonamidation Reactions

Amidation of the amino group is a common strategy to generate a library of derivatives. This is typically achieved by reacting (R)-3-amino-piperidine-2,6-dione with a variety of carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. For instance, coupling with (3S)-3-(3-Cyclopentyloxy-4-methoxyphenylcarboxamido)-2,6-dioxohexahydropyridine has been reported. chemicalbook.com The reaction conditions for amidation often involve the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base.

Sulfonamidation, the reaction with sulfonyl chlorides, provides another avenue for derivatization. This reaction introduces a sulfonamide linkage, which can act as a hydrogen bond donor and acceptor, influencing the compound's interaction with biological targets.

Alkylation and Acylation Strategies

Alkylation of the amino group introduces alkyl substituents, which can enhance lipophilicity and affect the steric and electronic properties of the molecule. Reductive amination is a common method for achieving N-alkylation.

Acylation, similar to amidation, involves the reaction with acylating agents to introduce acyl groups. A facile method for synthesizing 3-(N-Boc amino) piperidine derivatives from L-glutamic acid has been described, highlighting the use of tert-butoxycarbonyl (Boc) protection, a type of acylation, to facilitate selective modifications. niscpr.res.in

Urea (B33335) and Thiourea (B124793) Formation

The reaction of the amino group with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively. These functional groups are known to participate in extensive hydrogen bonding networks, which can be critical for molecular recognition at biological targets.

Modifications at the Piperidine Ring System

The piperidine ring itself presents opportunities for structural modifications, including substitutions on the ring nitrogen and alterations to the ring size.

Ring Expansion and Contraction Methodologies

While less common, methodologies for the expansion or contraction of the piperidine ring can lead to novel scaffolds. Ring expansion of prolinols has been reported as a method to access 3-aminopiperidine derivatives. niscpr.res.inresearchgate.net These complex transformations can generate unique molecular architectures with potentially new biological activities.

Diversification at the Carbonyl Positions of the Dione (B5365651) System

The piperidine-2,6-dione, also known as the glutarimide (B196013) ring, is a critical pharmacophore for the activity of molecules like lenalidomide (B1683929) and pomalidomide (B1683931). acs.orgnih.gov Modifications at the carbonyl positions of this dione system have been explored to modulate the chemical properties and biological interactions of these compounds.

One notable modification is the selective reduction of one of the carbonyl groups. For instance, the synthesis of 2-(2,6-dioxopiperidine-3-yl)phthalimidine, an analog of thalidomide (B1683933), has been achieved through methods involving carbonyl reduction. nih.gov This structural change can influence the molecule's interaction with its biological targets.

Another approach to diversify the dione system is through thionation, the replacement of a carbonyl oxygen with a sulfur atom. This can be followed by desulfurization, leading to a modified ring structure. nih.gov Such modifications can alter the electronic distribution and steric properties of the glutarimide moiety, potentially impacting its binding affinity and selectivity.

Furthermore, the glutarimide ring itself can be a point of diversification. The acidic N-H proton of the glutarimide can be a limiting factor in some synthetic methodologies due to its reactivity. acs.orgnih.gov However, N-alkylation of the glutarimide has been investigated as a strategy to create derivatives with altered properties. acs.org For example, the preparation of six N-alkylated glutarimide derivatives of lenalidomide demonstrated that this modification can lead to compounds with distinct biological activity profiles. acs.org

The reactivity of the glutarimide ring can also be harnessed for synthetic diversification. N-acyl-glutarimides have been identified as highly reactive precursors for N-C(O) bond cross-coupling reactions. acs.org This reactivity, driven by the ground-state destabilization of the amide bond, allows for the development of a wide range of synthetically useful cross-coupling reactions, expanding the toolbox for creating diverse analogs. acs.org

| Modification Strategy | Description | Example Compound/Class | Reference |

| Carbonyl Reduction | Selective reduction of one of the carbonyl groups in the dione system. | 2-(2,6-dioxopiperidine-3-yl)phthalimidine | nih.gov |

| Thionation/Desulfurization | Replacement of a carbonyl oxygen with sulfur, followed by removal of the sulfur. | Modified thalidomide analogs | nih.gov |

| N-Alkylation | Addition of an alkyl group to the nitrogen of the glutarimide ring. | N-alkylated lenalidomide derivatives | acs.org |

| N-Acyl-glutarimide Cross-Coupling | Use of N-acyl-glutarimides as reactive precursors for cross-coupling reactions. | N-acyl-glutarimide derivatives | acs.org |

Development of Libraries of (R)-3-Amino-piperidine-2,6-dione Analogs

The systematic exploration of the chemical space around the (R)-3-amino-piperidine-2,6-dione core has been facilitated by the development of compound libraries. These libraries, containing a multitude of structurally related analogs, are invaluable tools for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

Parallel synthesis has emerged as a powerful strategy for the rapid generation of focused libraries of (R)-3-amino-piperidine-2,6-dione analogs. This approach involves the simultaneous synthesis of a series of related compounds in separate reaction vessels.

A key advantage of parallel synthesis is the ability to systematically vary different parts of the molecule. For instance, in the synthesis of thalidomide analogs, researchers have utilized solid-phase synthesis techniques to couple a resin-linked acid with various primary amines. acs.orgacs.orgnih.gov This allows for the introduction of diversity at the position corresponding to the phthalimide (B116566) group in thalidomide.

Microwave-assisted synthesis has also been employed to accelerate the generation of analog libraries. nih.gov For example, the synthesis of piperidine modification analogs has been achieved using microwave heating in combination with various coupling reactions, such as Suzuki couplings with a range of arylboronic acids or pinacol (B44631) esters. nih.gov This methodology allows for the efficient creation of a diverse set of compounds for biological evaluation.

Combinatorial chemistry provides a more expansive approach to library generation, enabling the synthesis of a vast number of compounds in a single, systematic process. This technique is particularly well-suited for exploring broad SAR and identifying novel chemical scaffolds.

Solid-phase synthesis is a cornerstone of combinatorial chemistry and has been successfully applied to the synthesis of thalidomide and its analogs. acs.orgacs.orgnih.gov The synthetic strategy often involves attaching a building block to a solid support, followed by a series of chemical transformations to build the desired molecule. acs.orgacs.org This approach facilitates purification and allows for the use of excess reagents to drive reactions to completion. A typical solid-phase synthesis of thalidomide analogs involves coupling hydroxymethyl polystyrene with phthalic anhydride (B1165640) to form a resin-linked acid, which is then reacted with various primary amines. acs.orgacs.org

The development of combinatorial libraries of thalidomide analogs is crucial for generating active pharmacophores and exploring new therapeutic applications. acs.org These libraries have been instrumental in the discovery of next-generation immunomodulatory drugs with improved potency and safety profiles. encyclopedia.pub

| Library Synthesis Technique | Key Features | Application Example | Reference |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate vessels. | Rapid generation of focused libraries of thalidomide analogs. | acs.orgacs.orgnih.gov |

| Microwave-Assisted Parallel Synthesis | Use of microwave irradiation to accelerate reaction times. | Efficient synthesis of piperidine modification analogs for SAR studies. | nih.gov |

| Solid-Phase Combinatorial Synthesis | Synthesis of compounds on a solid support, enabling high-throughput generation of large libraries. | Creation of diverse libraries of thalidomide analogs for drug discovery. | acs.orgacs.orgnih.gov |

Application of R 3 Amino Piperidine 2,6 Dione As a Chiral Building Block

Role in the Synthesis of Complex Organic Molecules

The compound's utility as a foundational element in complex molecular architectures is well-documented, particularly in the synthesis of molecules with significant biological and therapeutic properties.

While a direct total synthesis of a natural product utilizing (R)-3-Amino-piperidine-2,6-dione as a starting material is not extensively documented in scientific literature, the glutarimide (B196013) ring system it contains is a key structural motif in a class of polyketide natural products. These include migrastatin (B49465) and lactimidomycin, which exhibit potent biological activities. nih.gov The presence of this scaffold in nature underscores its biological relevance and potential as a pharmacophore.

Furthermore, biosynthetic studies have shown that the enantiomer, (S)-3-Amino-piperidine-2,6-dione, is a natural intermediate in the microbial production of the blue pigment indigoidine (B1217730). nih.gov In this pathway, the enzyme IdgS cyclizes L-glutamine to form the (S)-enantiomer. nih.gov This biological precedent highlights the importance of the 3-aminopiperidine-2,6-dione (B110489) core in natural molecular design.

The most prominent application of (R)-3-Amino-piperidine-2,6-dione is as a key intermediate in the synthesis of a class of bioactive molecules known as immunomodulatory imide drugs (IMiDs). The stereochemistry at the C3 position is critical for their biological activity. While the initial development of thalidomide (B1683933) involved a racemic mixture, subsequent research has focused on the synthesis of enantiomerically pure analogs to optimize therapeutic effects. The (R)-enantiomer of 3-aminopiperidine-2,6-dione is a crucial building block for creating specific stereoisomers of these drugs. wikipedia.orggoogle.com

Furthermore, chiral derivatives of 3-aminopiperidine, for which (R)-3-Amino-piperidine-2,6-dione is a precursor, are used to synthesize inhibitors of Dipeptidyl Peptidase IV (DPP-IV), which are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. google.com

| Bioactive Compound Class | Specific Examples (or Analogs) | Role of (R)-3-Amino-piperidine-2,6-dione |

| Immunomodulatory Drugs (IMiDs) | Lenalidomide (B1683929), Pomalidomide (B1683931) | Key chiral building block for the glutarimide moiety. wikipedia.orggoogle.com |

| Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | Various developmental inhibitors | Precursor to the chiral 3-aminopiperidine core. google.com |

Integration into Scaffolds for Chemical Biology Probes

The unique ability of the glutarimide moiety to bind to the E3 ubiquitin ligase Cereblon (CRBN) has made (R)-3-Amino-piperidine-2,6-dione a valuable component in the design of sophisticated chemical biology probes.

A significant advancement in chemical biology is the development of Proteolysis Targeting Chimeras (PROTACs). These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The glutarimide portion of molecules like thalidomide and its analogs serves as an effective ligand for the E3 ligase Cereblon (CRBN). wikipedia.org

(R)-3-Amino-piperidine-2,6-dione is therefore a critical starting material for the synthesis of the CRBN-recruiting component of many PROTACs. By attaching a linker and a ligand for a specific protein of interest to this glutarimide scaffold, researchers can create molecular probes that induce the degradation of that protein. This technology is a powerful tool for target identification and validation, as the degradation of a protein and the resulting cellular phenotype can confirm its role in a disease process. nih.gov

| PROTAC Component | Function | Derived from |

| CRBN Ligand | Recruits the Cereblon E3 ubiquitin ligase | (R)-3-Amino-piperidine-2,6-dione |

| Linker | Connects the CRBN ligand to the target protein ligand | Varies depending on the desired properties |

| Target Protein Ligand | Binds to the protein of interest for degradation | Varies depending on the target |

The development of PROTACs and other molecules based on the (R)-3-Amino-piperidine-2,6-dione scaffold has provided powerful chemical tools for elucidating complex biological pathways, particularly the ubiquitin-proteasome system. By inducing the degradation of specific proteins, researchers can study the downstream consequences of protein removal with high temporal and spatial control.

These chemical tools allow for the functional interrogation of proteins that have been traditionally difficult to target with conventional inhibitors. For example, by using a PROTAC to degrade a specific kinase, researchers can study the effects of its removal on signaling pathways without the confounding effects of inhibiting other kinases, a common issue with small molecule inhibitors. This targeted degradation approach, enabled by the glutarimide moiety from (R)-3-Amino-piperidine-2,6-dione, offers a precise method for dissecting cellular signaling and protein function.

Use in Material Science and Polymer Chemistry

While the direct polymerization of (R)-3-Amino-piperidine-2,6-dione is not a widespread application, the glutarimide ring it contains is a valuable structural unit for the development of advanced materials and polymers. The inherent properties of the glutarimide structure, such as thermal stability, are of significant interest in this field.

Research has shown that incorporating glutarimide units into polymer backbones can enhance their thermal properties. For instance, polyglutarimides, which can be synthesized from other polymers like poly(methyl methacrylate) (PMMA), exhibit higher glass transition temperatures than their precursors. This makes them potentially useful for applications requiring materials with improved heat resistance.

In a more direct application of a glutarimide-containing building block, novel polysilsesquioxanes with glutarimide side-chains have been synthesized. These materials form transparent film coatings with high transmission in the visible spectrum and resistance to ultraviolet radiation, suggesting potential applications in functional optical coatings. The synthesis involved grafting a glutarimide derivative onto a silane (B1218182) monomer, which was then polymerized. Although this example does not use the specific chiral aminopiperidinedione, it demonstrates the utility of the glutarimide scaffold in creating new materials with desirable properties.

Incorporation into Chiral Polymers

The bifunctional nature of (R)-3-amino-piperidine-2,6-dione, possessing both an amino group and an active methylene (B1212753) group adjacent to a carbonyl, presents theoretical opportunities for its incorporation into polymeric chains. The primary amine can participate in polycondensation reactions with suitable comonomers, such as diacyl chlorides or dicarboxylic acids, to form chiral polyamides.

While specific research on the polymerization of (R)-3-amino-piperidine-2,6-dione is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential. The resulting polyamides would feature the chiral glutarimide moiety as a recurring unit in the polymer backbone. The stereoregularity of the polymer would be dictated by the enantiopurity of the (R)-3-amino-piperidine-2,6-dione monomer, potentially leading to polymers with unique chiroptical properties.

The synthesis of chiral polymers from related N-substituted maleimides has been explored, demonstrating that chirality can be induced in the polymer main chain during polymerization. researchgate.net This suggests that a similar transfer of chirality could be envisioned for polymers derived from (R)-3-amino-piperidine-2,6-dione.

Table 1: Potential Chiral Polymers Derived from (R)-3-Amino-piperidine-2,6-dione

| Polymer Type | Comonomer Example | Potential Linkage | Key Chiral Feature |

| Polyamide | Terephthaloyl chloride | Amide bond | Chiral glutarimide unit in the backbone |

| Polyimide | Pyromellitic dianhydride | Imide ring | Chiral center influencing polymer folding |

Application in Supramolecular Assemblies

The glutarimide ring system of (R)-3-amino-piperidine-2,6-dione is well-suited for forming specific and directional hydrogen bonds. nih.gov The two carbonyl groups can act as hydrogen bond acceptors, while the imide and amine protons can serve as hydrogen bond donors. nih.govnih.gov These interactions are fundamental to the construction of ordered supramolecular assemblies.

The self-assembly of molecules is a cornerstone of supramolecular chemistry, and the chirality of the building blocks can be translated into chiral supramolecular structures. nih.govresearchgate.net In the case of (R)-3-amino-piperidine-2,6-dione, the potential for forming hydrogen-bonded networks is significant. For instance, the imide moiety can form complementary hydrogen bonds with itself, leading to the formation of tapes or sheets. The chiral amine group can introduce a helical twist to these assemblies.

Furthermore, the chiral recognition capabilities of piperidine-2,6-dione analogues have been demonstrated in chromatographic separations, where they are used to resolve racemic mixtures. nih.govnih.gov This ability to discriminate between enantiomers is a direct consequence of the formation of transient diastereomeric complexes stabilized by intermolecular interactions, including hydrogen bonding and π-π stacking. This principle can be extended to the design of supramolecular systems where (R)-3-amino-piperidine-2,6-dione acts as a chiral host, capable of selectively binding guest molecules.

The self-assembly of chiral polyimides has been shown to be driven by a combination of π-π stacking interactions and hydrogen bonding. rsc.org Although not directly involving (R)-3-amino-piperidine-2,6-dione, these studies highlight the importance of the imide functional group in directing the formation of ordered, chiral supramolecular structures.

Table 2: Potential Supramolecular Interactions of (R)-3-Amino-piperidine-2,6-dione

| Interaction Type | Participating Groups | Potential Supramolecular Structure |

| Hydrogen Bonding | Imide N-H and C=O, Amine N-H | Tapes, sheets, helical structures |

| Chiral Recognition | Glutarimide ring and chiral analyte | Host-guest complexes |

| π-π Stacking | (with aromatic derivatives) | Stacked columnar arrays |

Theoretical and Computational Studies of R 3 Amino Piperidine 2,6 Dione

Conformational Analysis and Energy Landscapes

The three-dimensional conformation of (R)-3-Amino-piperidine-2,6-dione is crucial for its biological activity. Conformational analysis helps identify the most stable, low-energy shapes the molecule can adopt, which in turn governs how it fits into the binding pocket of a target protein.

Molecular Mechanics and Quantum Chemical Calculations

Molecular mechanics (MM) and quantum chemical (QC) calculations are standard methods for exploring a molecule's potential energy surface. While specific studies focusing solely on (R)-3-Amino-piperidine-2,6-dione are not prominent in the literature, the methodologies are well-established from research on its more complex analogs.

For conformationally complex molecules, a common approach involves using MM force fields to generate a broad ensemble of possible conformations. These are then re-optimized and scored at a higher level of theory, typically using quantum chemistry methods like Density Functional Theory (DFT). substack.com DFT provides a more accurate description of the electronic structure and, consequently, more reliable energy rankings of the different conformations. chemrxiv.org This hybrid approach balances computational speed with accuracy, ensuring a thorough exploration of the molecule's conformational space. For novel CRBN binders, calculations using specific force fields like OPLS3e have been employed to minimize structures and understand their 3D arrangements. acs.org

Torsional Angle Analysis

Torsional angles, or dihedral angles, define the rotation around the chemical bonds within the molecule and are a key output of conformational analysis. For the piperidine-2,6-dione ring, the key torsional angles determine the pucker of the ring and the orientation of the amino group substituent. The orientation of this amino group is critical for the molecule's interactions with biological targets.

In studies of related CRBN ligands, coordinate scans are performed where specific dihedral angles are systematically rotated to map the energy landscape. acs.org This analysis reveals the energy barriers between different conformations and identifies the most favorable orientations for target binding. For the (R)-3-Amino-piperidine-2,6-dione scaffold, the crucial dihedral angle would be the one defining the position of the amino group relative to the glutarimide (B196013) ring, as this is the primary group involved in forming key interactions.

Stereochemical Purity and Chiral Recognition Studies

The "(R)" designation in the compound's name signifies a specific three-dimensional arrangement at a chiral center. The distinction between the (R) and (S) enantiomers is critical, as they can have vastly different biological effects, a lesson famously learned from thalidomide (B1683933), where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic. nih.gov

Computational Prediction of Enantiomeric Excess

Computational methods for the prediction of enantiomeric excess are an advanced area of research but were not found in the surveyed literature for this specific compound. Such studies would typically involve modeling the kinetics of racemization or the stereoselective synthesis process. For instance, DFT calculations have been used to understand the racemization process in thalidomide analogs by analyzing the dissociation of the proton from the chiral center. chemrxiv.org These studies can help predict the stability of a single enantiomer under various conditions.

Modeling Chiral Interactions

Computational modeling is instrumental in understanding how different enantiomers interact with chiral environments, such as the active site of a protein. Molecular docking and dynamics simulations can model and visualize these interactions, explaining the basis for stereospecificity.

A computational analysis of the (R) and (S) enantiomers of lenalidomide (B1683929) and pomalidomide (B1683931) binding to a prostaglandin (B15479496) protein target demonstrated this principle. The study used molecular docking to show that both enantiomers could bind effectively, but likely with different affinities and effects, highlighting the importance of hydrogen bonds and hydrophobic contacts in the interaction. nih.gov The chiral recognition mechanism often relies on a three-point interaction with the target, where the specific stereochemistry of the ligand is essential for optimal binding. For (R)-3-Amino-piperidine-2,6-dione, modeling would focus on how the (R)-configured amino group uniquely interacts with amino acid residues in a target binding pocket compared to its (S)-counterpart.

Ligand-Target Interaction Modeling (Pre-Clinical Focus)

The 3-aminopiperidine-2,6-dione (B110489) scaffold is the core component of immunomodulatory drugs (IMiDs) that bind to the protein Cereblon (CRBN). scielo.org.zaresearchgate.net Extensive computational modeling of these interactions provides a clear picture of how the (R)-3-Amino-piperidine-2,6-dione moiety anchors itself within the CRBN binding pocket.

Molecular dynamics (MD) simulations and docking studies have elucidated the precise interactions between the glutarimide ring of IMiDs and CRBN. scielo.org.zanih.gov The glutarimide moiety fits into a hydrophobic pocket in CRBN, often referred to as the tri-tryptophan pocket. acs.orgnih.gov The stability of this interaction is crucial for the drug's mechanism of action. MD simulations on the lenalidomide-CRBN complex show that the system reaches a stable state, indicating a persistent and favorable binding interaction. scielo.org.zaresearchgate.net

Key interactions for the piperidine-2,6-dione scaffold with the CRBN binding site have been consistently identified across multiple studies. These interactions are summarized in the table below.

| Interacting Moiety of Ligand | Interacting Residue in CRBN | Type of Interaction | Reference |

| Glutarimide Carbonyl Oxygen | Trp380, Trp400 | Hydrogen Bond | nih.gov |

| Glutarimide Imide Hydrogen | His353, Trp386 | Hydrogen Bond, Pi-Pi Stacking | nih.gov |

| Glutarimide Ring | Pro352, Trp380, Trp386, Trp400 | Hydrophobic/van der Waals | nih.gov |

| Glutarimide Carbonyl Oxygen | Glu377 | Potential Repulsive Interaction | nih.gov |

These modeling studies show that the carbonyl groups and the imide proton of the glutarimide ring are essential for forming a network of hydrogen bonds with CRBN residues. nih.gov Specifically, the tryptophans (Trp380, Trp386, Trp400) form a critical binding pocket. nih.gov The stability of the ligand-protein complex, often measured by Root Mean Square Deviation (RMSD) in MD simulations, confirms that the glutarimide scaffold remains securely bound in the active site. scielo.org.zaresearchgate.net This modeling provides a robust, pre-clinical framework for understanding how (R)-3-Amino-piperidine-2,6-dione and its derivatives function at a molecular level.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (R)-3-Amino-piperidine-2,6-dione and its derivatives, the primary macromolecular target of interest is Cereblon (CRBN). nih.govnih.gov CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.gov The binding of ligands to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent degradation of specific proteins. nih.gov

Docking simulations have been crucial in elucidating how the glutarimide ring of the (R)-3-Amino-piperidine-2,6-dione moiety fits into the CRBN binding pocket. The binding is characterized by a set of specific hydrogen bonds and hydrophobic interactions. The (R)-enantiomer is critical for productive binding and subsequent biological activity. While the (S)-enantiomer of thalidomide also binds to CRBN, it does so with a different affinity and is associated with teratogenicity. youtube.com

Studies focusing on thalidomide and its more potent analogs, lenalidomide and pomalidomide, reveal a conserved binding mode for the shared (R)-3-Amino-piperidine-2,6-dione core. The glutarimide ring's carbonyl groups form hydrogen bonds with key residues in the CRBN binding pocket, while the amino group can be modified to create new interactions and recruit different protein substrates, a principle leveraged in the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov

Table 1: Key Molecular Interactions of the Piperidine-2,6-dione Moiety with Cereblon (CRBN) This table summarizes the critical amino acid residues within the CRBN binding pocket that interact with the core (R)-3-Amino-piperidine-2,6-dione structure, as identified through molecular docking simulations of its derivatives like thalidomide and lenalidomide.

| Interacting Residue | Type of Interaction | Moiety Involved | Reference |

| Tryptophan (Trp) | π-stacking | Glutarimide ring | youtube.com |

| Cysteine (Cys) | Hydrogen bond | Carbonyl group | acs.org |

| Glycine (Gly) | Hydrogen bond | Imide nitrogen | acs.org |

| Tryptophan (Trp) | Hydrogen bond | Carbonyl group | youtube.com |

This table is generated based on findings from studies on thalidomide and its derivatives, which share the (R)-3-Amino-piperidine-2,6-dione core.

Molecular Dynamics Simulations of Binding Events

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability and dynamics of the ligand-protein complex over time. These simulations provide a more realistic picture of the binding event by treating the atoms as a dynamic system. For (R)-3-Amino-piperidine-2,6-dione derivatives complexed with CRBN, MD simulations have been used to confirm the stability of the docked poses and to analyze the persistence of key intermolecular interactions, such as hydrogen bonds. acs.org

MD simulations can reveal:

Conformational Stability: Confirming that the ligand remains securely in the binding pocket throughout the simulation.

Interaction Persistence: Tracking the duration and stability of hydrogen bonds and other non-covalent interactions predicted by docking.

Solvent Effects: Understanding the role of water molecules in mediating or competing with ligand-protein interactions.

Protein Flexibility: Observing how the CRBN binding pocket may adapt or change conformation upon ligand binding.

For instance, simulations have shown that the π-stacking interaction between a key tryptophan residue in CRBN and the glutarimide ring of the ligand is a highly stable and dominant feature of the binding. youtube.com This provides confidence in the computationally predicted binding mode and helps explain the affinity of this chemical class for CRBN.

Table 2: Findings from Molecular Dynamics Simulations of CRBN-Ligand Complexes This table outlines typical insights gained from MD simulations of CRBN bound to ligands containing the piperidine-2,6-dione scaffold.

| Simulation Parameter | Typical Finding | Significance | Reference |

| Root Mean Square Deviation (RMSD) | Low RMSD values for the ligand and binding site residues | Indicates a stable binding pose and stable complex formation. | acs.org |

| Hydrogen Bond Analysis | Persistent hydrogen bonds with key Cys and Trp residues | Confirms the critical interactions predicted by docking. | youtube.comacs.org |

| Conformational Analysis | The glutarimide ring maintains its docked conformation | Highlights the structural rigidity and importance of the core scaffold for binding. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For the (R)-3-Amino-piperidine-2,6-dione scaffold, QSAR models can be developed to predict the binding affinity to CRBN or the efficacy in degrading a specific neosubstrate for hypothetical, yet-to-be-synthesized analogs.

A QSAR study typically involves:

Dataset Assembly: A collection of (R)-3-Amino-piperidine-2,6-dione derivatives with experimentally measured biological activities (e.g., IC₅₀ for CRBN binding).

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), or 3D structural features.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation. nih.gov

Once a validated QSAR model is established, it can be used to predict the activity of new, hypothetical derivatives of (R)-3-Amino-piperidine-2,6-dione. This allows computational chemists to prioritize which novel compounds to synthesize, saving significant time and resources. For example, a QSAR model could predict how adding different chemical groups to the amino position of the core scaffold might enhance binding affinity to CRBN or improve selectivity for a particular neosubstrate.

Table 3: Example of Molecular Descriptors Used in QSAR Modeling This table provides examples of descriptor classes that could be used to build a QSAR model for predicting the CRBN-binding affinity of hypothetical (R)-3-Amino-piperidine-2,6-dione derivatives.

| Descriptor Class | Specific Example | Information Encoded |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | Related to hydrogen bonding potential and membrane permeability. |

| 3D Descriptors | Molecular Shape Indices | Describes the three-dimensional shape and steric properties of the molecule. |

| Electronic Descriptors | Partial Charge on Atoms | Describes the electronic distribution and potential for electrostatic interactions. |

| Physicochemical Descriptors | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity of the molecule. |

Mechanistic Insights into Molecular Interactions of R 3 Amino Piperidine 2,6 Dione Derivatives in Vitro Studies

Exploration of Binding Mechanisms with Specific Biological Receptors (e.g., Cereblon)

A primary biological receptor for (R)-3-amino-piperidine-2,6-dione derivatives, particularly the immunomodulatory drugs (IMiDs), is Cereblon (CRBN). nih.govresearchgate.net CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.gov The binding of these derivatives to CRBN is a key event that initiates a cascade of downstream effects.

In vitro binding assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET), have been instrumental in quantifying the binding affinity of these derivatives to CRBN. The glutarimide (B196013) ring of the (R)-3-amino-piperidine-2,6-dione core is essential for this interaction, fitting into a specific pocket on the CRBN protein. researchgate.net This binding is stereospecific, with the (S)-enantiomer of thalidomide (B1683933), a well-known derivative, showing a significantly higher affinity for CRBN compared to its (R)-enantiomer. researchgate.net The interaction is primarily driven by hydrogen bonds and van der Waals forces between the ligand and amino acid residues within the CRBN binding pocket. researchgate.net

Modulatory Effects on Protein Degradation Pathways (e.g., E3 Ligases)

The binding of (R)-3-amino-piperidine-2,6-dione derivatives to CRBN modulates the substrate specificity of the CRL4^CRBN^ E3 ligase complex. nih.govnih.gov This modulation leads to the recruitment of neo-substrates, which are proteins not normally targeted by this E3 ligase, for ubiquitination and subsequent proteasomal degradation.

A key discovery from in vitro studies is the targeted degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), upon treatment with certain (R)-3-amino-piperidine-2,6-dione derivatives like lenalidomide (B1683929). nih.gov Cell-based assays have shown a significant reduction in the levels of these proteins in the presence of the compounds. This targeted degradation is a cornerstone of their therapeutic effect in certain hematological malignancies.

Enzyme Inhibition Studies of Derivatized (R)-3-Amino-piperidine-2,6-diones

Derivatives of 3-amino-piperidine-2,6-dione have been investigated for their ability to inhibit various enzymes. A notable area of research has been their activity as aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer.

In vitro studies have shown that certain 3-substituted piperidine-2,6-dione derivatives can be potent inhibitors of human placental aromatase. The nature of the substituent at the 3-position of the piperidine-2,6-dione ring plays a crucial role in the inhibitory activity. For example, derivatives with a 4-pyridyl or a 4-aminophenyl group at this position have demonstrated significant aromatase inhibition.

| Derivative | Target Enzyme | IC50 / Ki |

| 3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione | Aromatase | Ki = 1.1 µM |

| 3-Octyl-3-(4-pyridyl)piperidine-2,6-dione | Aromatase | Ki = 0.09 µM |

| 1-Octyl-3-ethyl-3-(4-pyridyl)piperidine-2,6-dione | Aromatase | Ki = 0.12 µM |

Table 1: In Vitro Enzyme Inhibition Data for Selected Piperidine-2,6-dione Derivatives.

Beyond aromatase, derivatives of piperidine-2,6-dione have been explored as inhibitors of other enzymes, such as cyclooxygenase (COX). The anti-inflammatory properties of some of these compounds are attributed to their ability to inhibit COX enzymes, particularly COX-2. nih.gov

Investigation of Cellular Uptake Mechanisms (in vitro models)

The ability of (R)-3-amino-piperidine-2,6-dione derivatives to cross cellular membranes is a critical factor in their biological activity. In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict the intestinal absorption of orally administered drugs. researchgate.netnih.gov Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier. nih.gov

While specific data on the cellular uptake of the parent (R)-3-amino-piperidine-2,6-dione is not extensively available, studies on its derivatives and other amino acid-based compounds provide valuable insights. The permeability of these compounds across the Caco-2 monolayer is measured by applying the compound to either the apical (lumenal) or basolateral (blood) side and quantifying its appearance on the opposite side over time. The apparent permeability coefficient (Papp) is then calculated.

For many small molecule drugs, a high Papp value in the Caco-2 assay is indicative of good oral absorption. The transport of these molecules can occur via passive diffusion or be mediated by transporters expressed on the cell surface. Given the amino acid-like structure of (R)-3-amino-piperidine-2,6-dione, it is plausible that its uptake could be facilitated by amino acid or peptide transporters.

Structure-Activity Relationship (SAR) Studies on a Molecular Level for Target Engagement

For the interaction with Cereblon, the glutarimide ring is the primary binding motif. Modifications to the phthalimide (B116566) ring of thalidomide have led to the development of analogs like lenalidomide and pomalidomide (B1683931) with altered protein degradation profiles.

| Compound | Modification on Piperidine-2,6-dione Core | Key SAR Finding |

| Lenalidomide | Addition of an amino group at the 4-position of the phthalimide ring | Enhances the degradation of IKZF1/3. nih.gov |

| Pomalidomide | Addition of an amino group at the 4-position and a carbonyl group on the phthalimide ring | Further enhances the degradation of IKZF1/3 and overcomes resistance to lenalidomide. |

| Thalidomide Analogs | Substitution on the phthaloyl moiety | Substitutions larger than an amino group can abolish the recruitment of certain neo-substrates like IKZF3. acs.org |

Table 2: Structure-Activity Relationship Insights for Cereblon-Mediated Protein Degradation.

SAR studies have also been crucial in the design of selective enzyme inhibitors. For aromatase inhibitors based on the piperidine-2,6-dione scaffold, the nature and size of the alkyl or aryl substituent at the 3-position significantly influence the inhibitory potency. These studies provide a roadmap for the rational design of next-generation derivatives with improved therapeutic profiles.

Future Directions and Emerging Research Avenues for R 3 Amino Piperidine 2,6 Dione

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient, cost-effective, and environmentally sustainable methods for synthesizing enantiomerically pure (R)-3-amino-piperidine-2,6-dione is a primary focus of chemical research. nih.govgoogle.com Traditional synthesis methods often involve multiple steps and may require harsh conditions, such as high-pressure hydrogenation, or expensive catalysts like palladium. google.com To address these limitations, researchers are exploring several innovative strategies.

One promising avenue is the use of asymmetric catalysis . Rhodium-catalyzed transfer hydrogenation, for example, offers a method for the rapid synthesis of chiral piperidines from simple pyridinium (B92312) salts with high selectivity, avoiding the need for hydrogen gas. dicp.ac.cnresearchgate.net This approach can overcome some of the challenges associated with traditional multistep syntheses. dicp.ac.cnresearchgate.net

Biocatalysis represents another key area of innovation, offering high enantioselectivity and regioselectivity under mild, environmentally benign conditions. nih.gov The investigation into enzymes involved in the biosynthesis of microbial natural products is providing robust biocatalysts for creating valuable chemicals. nih.govnih.gov For instance, researchers have developed biocatalysts derived from the indigoidine (B1217730) biosynthesis pathway to produce the (S)-enantiomer, and similar principles could be applied to develop catalysts for the (R)-enantiomer. nih.govnih.gov The combination of chemical synthesis with biocatalysis, known as chemoenzymatic synthesis, leverages the advantages of both approaches to create new and efficient methods for preparing important chiral compounds. nih.gov

| Methodology | Key Features | Potential Advantages |

| Asymmetric Catalysis | Utilizes chiral metal catalysts (e.g., Rhodium-based). dicp.ac.cnresearchgate.net | High enantio- and diastereo-selectivity, operational simplicity, avoids high-pressure H2 gas. dicp.ac.cnresearchgate.net |

| Biocatalysis | Employs engineered enzymes to perform specific chemical transformations. nih.gov | High specificity, mild reaction conditions (aqueous media), reduced environmental impact. nih.gov |

| Chemoenzymatic Synthesis | Integrates chemical and enzymatic steps into a single synthetic route. nih.gov | Optimizes efficiency by combining the strengths of traditional chemistry and biocatalysis. nih.gov |

| Simplified Chemical Routes | Focuses on reducing the number of synthetic steps and avoiding harsh reagents. google.com | Lower cost, simpler industrial scale-up, and improved safety profile. google.com |

Advanced Applications in Targeted Drug Delivery Systems (Conceptual Frameworks)

The (R)-3-amino-piperidine-2,6-dione scaffold is being explored for its potential in sophisticated drug delivery systems designed to enhance therapeutic efficacy and minimize off-target effects. A significant conceptual framework is its use in Antibody-Drug Conjugates (ADCs) . In this model, a highly potent therapeutic agent derived from the piperidinedione structure is linked to a monoclonal antibody. This antibody is engineered to recognize and bind specifically to antigens on the surface of cancer cells, thereby delivering the cytotoxic payload directly to the tumor site.

Another advanced application is the development of stimulus-responsive prodrugs . Modification of the glutarimide (B196013) nitrogen can be used to "cap" the molecule, preventing it from binding to its primary target, cereblon (CRBN). acs.org These caps (B75204) can be designed to be cleaved by specific enzymes or conditions present in a target microenvironment, such as a tumor. acs.org This strategy allows for the controlled release of the active drug, potentially increasing its therapeutic window and reducing systemic toxicity. acs.org

Integration with Artificial Intelligence and Machine Learning for Compound Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery, offering powerful methods to accelerate the design of new compounds based on the (R)-3-amino-piperidine-2,6-dione core.

Generative AI models can be trained on vast libraries of existing chemical structures and their associated biological activities. These models can then generate novel molecular designs that are optimized for specific properties, such as enhanced binding affinity to a target protein or improved pharmacokinetic profiles. This approach allows for the exploration of a much wider chemical space than is possible through traditional synthesis alone.

Furthermore, predictive ML algorithms can be employed to perform in silico (computer-based) screening of virtual compound libraries. By analyzing structure-activity relationships (SAR), these models can predict the biological activity of novel derivatives, identify potential off-target effects, and prioritize the most promising candidates for chemical synthesis and experimental validation. This significantly reduces the time and resources required in the early stages of drug development.

Exploration of Undiscovered Biological Targets and Pathways (Pre-Clinical Hypothesis Generation)

While the E3 ubiquitin ligase substrate receptor cereblon (CRBN) is the well-established primary target for immunomodulatory drugs containing the (R)-3-amino-piperidine-2,6-dione moiety, research is expanding to identify novel biological targets and pathways. nih.govnih.govresearchgate.net This exploration is crucial for understanding the full therapeutic potential and potential side effects of this class of compounds.

Chemoproteomics is a powerful technique used to identify the protein binding partners of a small molecule within a complex biological system. By using chemically modified probes based on the piperidinedione scaffold, researchers can "fish out" and identify proteins that interact directly with the compound, potentially revealing previously unknown targets.

Phenotypic screening , where compounds are tested for their effects on cell behavior without a preconceived target, is another valuable approach. Early investigations into thalidomide (B1683933) derivatives, which predate the identification of CRBN, reported phenotypic functions that may contribute to their activity. acs.org Observing unexpected cellular responses to new derivatives can lead to new hypotheses about their mechanisms of action and the biological pathways they modulate. For example, studies on N-alkylated glutarimide derivatives have revealed CRBN-independent effects, suggesting that modifications to the core structure can lead to new biological activities. nih.gov

Development of Next-Generation Chiral Scaffolds Based on the (R)-3-Amino-piperidine-2,6-dione Core

The unique three-dimensional structure of the (R)-3-amino-piperidine-2,6-dione scaffold is critical to its function. Building on this privileged structure, researchers are designing next-generation chiral scaffolds to achieve improved therapeutic properties.

One strategy is the creation of conformationally constrained analogues . By introducing chemical modifications that reduce the flexibility of the molecule, it is possible to lock it into a specific three-dimensional shape that enhances its binding to a target protein. This can lead to increased potency and selectivity. The introduction of sp3-rich elements, such as cyclopropane (B1198618) rings, onto the glutarimide core is one method being explored to generate novel structures with differentiated biological activity. nih.gov

Another emerging area is the development of bioisosteres and novel heterocyclic systems . This involves replacing the piperidinedione ring with other chemical groups that mimic its essential properties while offering new opportunities for chemical modification and patentability. The goal is to retain the core physiological activity while potentially improving drug-like properties or avoiding known liabilities. googleapis.com These efforts to generate diverse and differentiated chemical matter are critical for expanding the therapeutic applications of this important scaffold. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (R)-3-Amino-piperidine-2,6-dione?

Answer: Synthesis typically involves cyclization of substituted isoindoles or piperidine derivatives. Key steps include:

- Cyclization: Use of Na₂CO₃ or NH₂NH₂·H₂O under controlled temperatures (80–100°C) to form the piperidine-2,6-dione core .

- Chiral Resolution: Chromatographic separation or enantioselective catalysis to isolate the (R)-enantiomer.

- Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

Table 1: Representative Synthetic Routes

Q. What analytical techniques are recommended for confirming the structure and purity of (R)-3-Amino-piperidine-2,6-dione?

Answer: A multi-technique approach is critical:

- HPLC-MS: Quantifies purity and detects impurities (e.g., hydrochloride salts detected at m/z 268.6 ).

- NMR Spectroscopy: ¹H/¹³C NMR resolves stereochemistry; the (R)-configuration shows distinct coupling patterns (e.g., δ 4.2 ppm for C3-H ).

- X-ray Crystallography: Definitive structural confirmation, particularly for polymorphic variants .

Advanced Research Questions

Q. How do polymorphic forms of (R)-3-Amino-piperidine-2,6-dione influence its pharmacokinetic properties?

Answer: Polymorphs exhibit varying solubility and bioavailability:

- Form I (WO2005023192): Higher aqueous solubility due to disordered crystal packing.

- Form II: Thermodynamically stable but lower dissolution rates. Methodological Steps:

- Screening: Use solvent evaporation or cooling crystallization to isolate polymorphs.

- Characterization: DSC/TGA for thermal stability; PXRD for lattice differences .

- In Vitro Testing: Compare dissolution profiles in simulated biological fluids. Polymorph-specific bioactivity is critical for drug formulation .

Q. What strategies address contradictions in biological activity data for (R)-3-Amino-piperidine-2,6-dione derivatives?

Answer: Contradictions may stem from assay variability or impurities. Solutions include:

Q. How is (R)-3-Amino-piperidine-2,6-dione utilized in PROTAC design?

Answer: The compound serves as a cereblon (CRBN)-binding moiety, enabling targeted protein degradation:

Q. What experimental approaches mitigate enantiomeric interference in (R)-3-Amino-piperidine-2,6-dione synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.